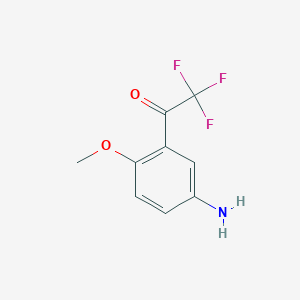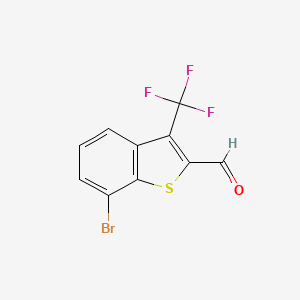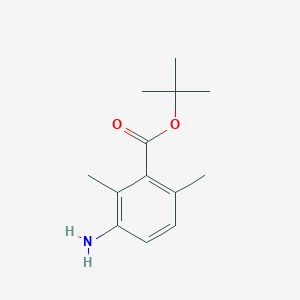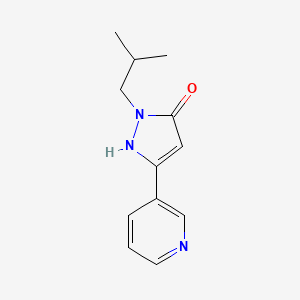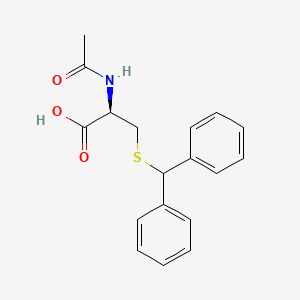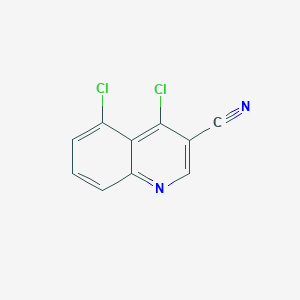
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes a trityloxyphenyl group, which adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. The stability of the Fmoc group and the trityloxyphenyl group makes this compound suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The trityloxyphenyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a trifluoromethyl group instead of a trityloxyphenyl group.
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid: Contains a naphthoic acid group instead of a trityloxyphenyl group.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid lies in its combination of the Fmoc protecting group and the trityloxyphenyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C44H37NO5 |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-trityloxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H37NO5/c1-43(41(46)47,45-42(48)49-30-40-38-23-13-11-21-36(38)37-22-12-14-24-39(37)40)29-31-25-27-35(28-26-31)50-44(32-15-5-2-6-16-32,33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28,40H,29-30H2,1H3,(H,45,48)(H,46,47)/t43-/m0/s1 |
InChI Key |
SYNYQZUYUSFLQW-QLKFWGTOSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)

![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

